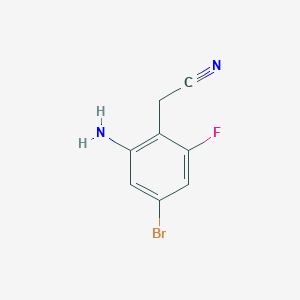

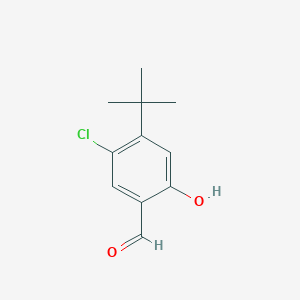

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative with a tert-butyl group and a chlorine atom as substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they provide insights into the chemistry of related tert-butyl substituted benzaldehydes and their derivatives, which can be useful in understanding the behavior of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde.

Synthesis Analysis

The synthesis of tert-butyl substituted benzaldehydes can be complex, involving multiple steps and various reagents. For instance, a short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde has been developed using the HBr-DMSO system as an effective oxidant, with an overall yield of 45% from 2-tert-butyl-p-cresol . This indicates that similar methodologies could potentially be applied to synthesize 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde, albeit with necessary modifications to introduce the chlorine substituent at the appropriate position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is crucial for their reactivity and physical properties. For example, the synthesis and misidentification of 4-tert-butyl-2,6-dinitrobenzaldehyde revealed the importance of correctly identifying the positions of substituents on the aromatic ring, as misidentification can lead to incorrect assumptions about the compound's properties . Therefore, the precise placement of the tert-butyl and chlorine substituents in 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde would significantly influence its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of tert-butyl substituted benzaldehydes can vary depending on the substituents and reaction conditions. For instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde can undergo anionic condensations in the presence of weak bases, leading to various products such as cinnamic acid derivatives . Similarly, 4-tert-butylcatechol undergoes electrochemical methoxylation to form methoxyquinone derivatives . These studies suggest that 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde may also participate in similar reactions, potentially leading to a range of derivatives depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted benzaldehydes are influenced by their molecular structure. For example, the synthesis of organophosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol from 3,5-di-tert-butyl-4-hydroxybenzaldehyde shows that introducing different functional groups can lead to compounds with varied properties . The presence of a tert-butyl group generally increases the steric hindrance around the aromatic ring, which can affect the compound's boiling point, solubility, and stability. The chlorine atom in 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde would also contribute to its reactivity and physical properties, potentially making it more electrophilic and affecting its solubility in organic solvents.

Scientific Research Applications

Synthesis of Metal Complexes

One area of research has focused on synthesizing metal complexes using derivatives of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde. For instance, copper(II) complexes have been synthesized from thioether-substituted salcyen and salcyan derivatives derived from similar aldehydes. These complexes exhibit distinct voltammetric ligand-based oxidations, highlighting their potential in electrochemical applications (Sylvestre et al., 2005).

Structural Characterization

Structural characterization studies have been conducted on various compounds synthesized from or related to 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde. For example, the crystal structure of certain complexes reveals how the compound can be utilized to form stable structures with potential applications in materials science and catalysis (Xue‐Gui Shu et al., 2005).

Catalytic Activities

The compound and its derivatives have been explored for their catalytic activities. Research into oxidovanadium(V) complexes demonstrates the potential of these complexes in catalysis, supported by detailed structural characterization and DFT studies (Back et al., 2012). Another study focuses on the catalytic activity of metal complexes in the oxidation of alcohols, indicating the compound's utility in synthesizing catalysts for organic transformations (Arion et al., 2013).

Safety And Hazards

properties

IUPAC Name |

4-tert-butyl-5-chloro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-10(14)7(6-13)4-9(8)12/h4-6,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKVUNJCAVCOOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C(=C1)O)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)